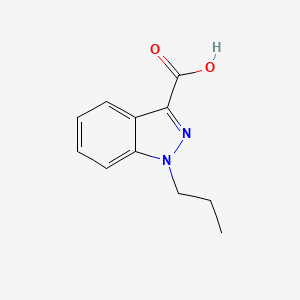
1-Propyl-1h-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-1h-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
1-Propyl-1H-indazole-3-carboxylic acid and its derivatives have been evaluated for various biological activities, particularly in the field of oncology and neuropharmacology. Notable findings include:
- Antitumor Activity : Derivatives of indazole-3-carboxylic acid have shown promise as antitumor agents. For instance, compounds like granisetron and lonidamine utilize the indazole structure to exert antiemetic effects during chemotherapy, mitigating nausea and vomiting .
- Neuroprotective Effects : Research indicates that certain indazole derivatives may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
Case Study 1: Granisetron Synthesis
Granisetron is a well-known antiemetic drug synthesized from 1H-indazole-3-carboxylic acid derivatives. A study demonstrated an efficient synthesis route that involved the reaction of o-aminophenylacetic acid with nitrites under mild conditions. The resulting granisetron exhibited high efficacy in preventing chemotherapy-induced nausea .
Case Study 2: Biological Evaluation of Indazole Derivatives
A comprehensive study synthesized fourteen new indazole-3-carboxamide derivatives from 1H-indazole-3-carboxylic acid. These compounds were evaluated for their biological activity against various cancer cell lines. The results indicated that several derivatives displayed significant cytotoxic effects, highlighting their potential as therapeutic agents in cancer treatment .
Propriétés
Numéro CAS |
173600-09-4 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-propylindazole-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-13-9-6-4-3-5-8(9)10(12-13)11(14)15/h3-6H,2,7H2,1H3,(H,14,15) |
Clé InChI |
SRLYWTDJCHALPO-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=CC=CC=C2C(=N1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














